molecular formula C10H13NO2 B118313 Methyl 3-(2-aminoethyl)benzoate CAS No. 179003-00-0

Methyl 3-(2-aminoethyl)benzoate

Cat. No.: B118313
CAS No.: 179003-00-0
M. Wt: 179.22 g/mol
InChI Key: XMXYETFVQPTTJI-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2. . This compound is characterized by its aromatic structure, which includes a benzoate ester linked to an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-aminoethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl

Properties

IUPAC Name

methyl 3-(2-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXYETFVQPTTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441002
Record name Methyl 3-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179003-00-0
Record name Methyl 3-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-cyanomethyl-benzoic acid methyl ester (1.36 g) in EtOH (25 mL) was saturated with HCl (g) and PtO2 (200 mg) was added. The reaction was hydrogenated on a Parr shaker at 50 psi for 2.5 h. The catalyst was removed via filtration through Celite and the solvent was removed in vacuo. The resulting solid was stirred in Et2O and the mixture was filtered to yield the title compound as a white solid (1.18 g). MS 180 (M+1).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.31 g (7.48 mmol) of methyl 3-(cyanomethyl)benzoate in 31 mL of THF stirred at −10° C. was slowly added 710 mg (18.7 mmol) of sodium borohydride followed by 1.44 mL (18.7 mmol) of trifluoroacetic acid. The mixture was warmed to 22° C. and stirred for about 16 h. About 100 mL of water was carefully added to the mixture (gas evolution). The mixture was extracted with ethyl acetate (5×50 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and evaporated to give methyl 3-(2-aminoethyl)benzoate which was used in the next step without purification.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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